5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine
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Overview
Description
5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine: is a chemical compound that belongs to the class of boronic esters. It is characterized by the presence of a thieno[3,2-b]pyridine core substituted with a chloro group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 5-chlorothieno[3,2-b]pyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted thieno[3,2-b]pyridines.
Cross-Coupling Reactions: The boronic ester group allows the compound to participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation Reactions: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium acetate or sodium carbonate, used in borylation and substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products:
Substituted Thieno[3,2-b]pyridines: Formed from substitution reactions.
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Boronic Acids: Formed from oxidation of the boronic ester group.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes involving boronic esters.
Biology and Medicine:
Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Bioconjugation: Used in the synthesis of bioconjugates for targeted drug delivery.
Industry:
Materials Science: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Agriculture: Explored for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine is primarily related to its ability to undergo various chemical reactions The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and drug delivery
Comparison with Similar Compounds
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar structure but with a thiophene core instead of thieno[3,2-b]pyridine.
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Contains a pyrimidine core instead of thieno[3,2-b]pyridine.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group and a pyridine core.
Uniqueness: 5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine is unique due to its thieno[3,2-b]pyridine core, which imparts distinct electronic properties and reactivity compared to other boronic esters. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics.
Properties
Molecular Formula |
C13H15BClNO2S |
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Molecular Weight |
295.6 g/mol |
IUPAC Name |
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine |
InChI |
InChI=1S/C13H15BClNO2S/c1-12(2)13(3,4)18-14(17-12)10-7-8-9(19-10)5-6-11(15)16-8/h5-7H,1-4H3 |
InChI Key |
MXOIZBZZBPVHLE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CC(=N3)Cl |
Origin of Product |
United States |
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